Azane;hydroxyimino-oxido-phenylazanium
Description
Azane;hydroxyimino-oxido-phenylazanium (systematic IUPAC name: Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide) is a nitrogen- and sulfur-containing aromatic compound with the molecular formula C₁₂H₈N₂O₅S and a molecular weight of 292.27 g/mol . Its structure features two nitroso (N=O) groups, a sulfinyl (S=O) bridge, and aromatic benzene rings (Figure 1).
Key structural attributes:
- Functional groups: Nitroso (-N=O), sulfinyl (-S=O), hydroxyl (-OH).
- Stereochemistry: Planar aromatic rings with rotatable bonds at the sulfinyl and nitroso linkages.
- SMILES notation: [O-][N+](=O)c1ccccc1S(=O)c2ccccc2[N+]([O-])=O .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
azane;hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3 |
InChI Key |
GXCSNALCLRPEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;hydroxyimino-oxido-phenylazanium typically involves the reaction of hydroxylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products. The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Azane;hydroxyimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and substituted phenyl derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Azane;hydroxyimino-oxido-phenylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of Azane;hydroxyimino-oxido-phenylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azane;hydroxyimino-oxido-phenylazanium belongs to a broader class of nitrogenous aromatic compounds. Below is a comparative analysis with structurally or functionally related compounds, supported by experimental data.
Table 1: Structural and Functional Comparison
Table 2: pH-Dependent Solubility/Stability (Selected Compounds)
Key Research Findings
Structural Uniqueness: Unlike simpler oximes (e.g., dimethylglyoxime) or azo compounds (e.g., azobenzene), this compound integrates sulfinyl and nitroso groups, enhancing its polarizability and redox versatility .
Stability : Comparative data suggest that its aromatic backbone provides greater thermal stability than hydrazine derivatives, which are prone to decomposition .
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